Nitric acid

Catalog No.
S574286
CAS No.
7697-37-2
M.F
HNO3
M. Wt
63.013 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitric acid

CAS Number

7697-37-2

Product Name

Nitric acid

IUPAC Name

nitric acid

Molecular Formula

HNO3

Molecular Weight

63.013 g/mol

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)

InChI Key

GRYLNZFGIOXLOG-UHFFFAOYSA-N

SMILES

[N+](=O)(O)[O-]

solubility

Miscible (NIOSH, 2024)
Very soluble in water
Miscible with water
Solubility in water at 20 °C: miscible
Miscible

Synonyms

Acid, Nitric, Nitric Acid

Canonical SMILES

[N+](=O)(O)[O-]

The exact mass of the compound Nitric acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (niosh, 2016)very soluble in watermiscible with watersolubility in water at 20 °c: misciblemiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 177677. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Nitric acid (CAS: 7697-37-2) is a highly corrosive mineral acid distinguished from other strong acids by its potent oxidizing properties and its ability to generate the nitronium ion (NO2+). Commercially procured primarily as a 68% aqueous azeotrope or in >86% fuming grades, it serves as a dual-action reagent capable of dissolving semi-noble metals and driving electrophilic aromatic substitutions [1]. Unlike non-oxidizing acids, its standard reduction potential allows it to aggressively attack materials that are otherwise inert to proton donation alone, making it a foundational chemical for hydrometallurgy, trace analytical sample preparation, and energetic materials synthesis [2].

Substituting nitric acid with common industrial alternatives like hydrochloric acid (HCl) or sulfuric acid (H2SO4) fails fundamentally due to differences in redox potential and elemental composition. Because the hydrogen ion (H+) cannot oxidize metals with a positive standard reduction potential (such as copper or silver), non-oxidizing acids like HCl leave these metals entirely unreacted [1]. Furthermore, in trace analytical workflows such as ICP-MS, substituting nitric acid with HCl or H2SO4 introduces massive isobaric polyatomic interferences—such as 40Ar35Cl+ overlapping with 75As+, or SO+ overlapping with Titanium—rendering ultra-trace quantification impossible[2]. Finally, neither HCl nor H2SO4 can act as a nitrating agent, as they lack the chemical structure to yield the requisite NO2+ electrophile [3].

Hydrometallurgical Leaching: Nitric Acid vs. Hydrochloric/Sulfuric Acid

Nitric acid's nitrate ion acts as a strong electron acceptor, enabling the dissolution of metals that resist standard protonic attack. In comparative leaching studies of semi-noble metals like copper (E° = +0.34 V), nitric acid achieves rapid oxidative dissolution [1]. Conversely, non-oxidizing acids such as HCl and dilute H2SO4 yield 0% dissolution under standard conditions because they rely solely on H+ reduction (E° = 0.00 V), which is thermodynamically incapable of oxidizing copper .

Evidence DimensionCopper dissolution capability
Target Compound Data>70-99% dissolution (oxidative conversion to Cu(NO3)2)
Comparator Or Baseline0% dissolution in HCl or dilute H2SO4
Quantified DifferenceAbsolute qualitative and quantitative divergence in leaching efficacy based on standard reduction potentials.
ConditionsStandard ambient to moderate temperature aqueous leaching.

Buyers extracting copper, silver, or other semi-noble metals from e-waste or alloys must procure nitric acid, as cheaper non-oxidizing mineral acids are thermodynamically inert in these applications.

ICP-MS Polyatomic Interference: Nitric Acid vs. Hydrochloric Acid

For ultra-trace elemental analysis, the choice of digestion matrix strictly dictates the limit of quantitation. Nitric acid is the standard ICP-MS matrix because its constituent elements (H, N, O) do not form problematic polyatomic ions in the argon plasma [1]. In contrast, using hydrochloric acid generates 40Ar35Cl+ and 40Ar37Cl+, which act as direct molecular isobars to 75As+, severely skewing arsenic quantification [2].

Evidence DimensionIsobaric interference at m/z 75 (75As+)
Target Compound DataMinimal baseline interference (Nitric acid matrix)
Comparator Or BaselineSevere false-positive signal from 40Ar35Cl+ (Hydrochloric acid matrix)
Quantified DifferenceElimination of critical mass-to-charge overlaps for As, Se, and V.
ConditionsArgon-plasma Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Analytical laboratories must procure high-purity nitric acid for sample digestion to ensure regulatory compliance and accurate trace metal quantification without requiring complex collision/reaction cell workarounds.

Critical Alloy Passivation: Nitric Acid vs. Citric Acid

While citric acid is increasingly adopted as an eco-friendly passivation agent, nitric acid yields higher localized corrosion resistance in specific high-strength alloys. Electrochemical studies on precipitation-hardening stainless steels (e.g., 15-5PH and 17-4PH) demonstrate that nitric acid passivation yields a significantly higher pitting potential (Epitt) compared to citric acid [1]. After exposure to chloride-containing environments, citric-passivated steels exhibited mixed corrosion, whereas nitric-passivated steels maintained stronger localized resistance [1].

Evidence DimensionPitting potential (Epitt) and localized corrosion resistance
Target Compound DataHigher Epitt and strict localized corrosion profile (Nitric acid 20%v)
Comparator Or BaselineLower Epitt and mixed corrosion vulnerability (Citric acid 15%v)
Quantified DifferenceSubstantial increase in transpassive region breakdown voltage for HNO3.
ConditionsASTM A967 passivation of 15-5PH/17-4PH steels, 49 °C, followed by chloride exposure.

Aerospace and defense procurement must often specify nitric acid over citric acid to ensure maximum pitting resistance in mission-critical precipitation-hardened steel components.

Multi-Substitution Nitration: Fuming (>86%) vs. Azeotropic (68%) Nitric Acid

The procurement choice between standard 68% nitric acid and fuming nitric acid (>86%) dictates the thermodynamic limits of nitration reactions. Standard 68% nitric acid contains 32% water, which suppresses the formation of the nitronium ion (NO2+) and stalls multi-substitution reactions (e.g., limiting toluene nitration to dinitrotoluene) [1]. Fuming nitric acid, possessing minimal water content, drives the equilibrium forward, enabling exhaustive electrophilic aromatic substitution to achieve tri-nitrated products [2].

Evidence DimensionMaximum achievable degree of aromatic nitration
Target Compound DataComplete multi-substitution (e.g., tri-nitration) using >86% Fuming HNO3
Comparator Or BaselineReaction stalling at mono- or di-substitution using 68% Azeotropic HNO3
Quantified DifferenceAbsolute yield difference for highly deactivated aromatic rings due to water-induced thermodynamic limitations.
ConditionsConcentrated acid mixtures for energetic materials or API precursor synthesis.

Chemical manufacturers synthesizing highly nitrated APIs, dyes, or energetic materials must procure fuming grades, as the 68% azeotrope thermodynamically cannot complete the reaction.

Hydrometallurgical E-Waste Recycling

Leveraging the oxidative dissolution capabilities demonstrated against non-oxidizing acids, nitric acid is procured for leaching semi-noble metals like copper and silver from printed circuit boards and electronic waste, where HCl and sulfuric acid fail to initiate dissolution [1].

Semiconductor and Environmental Ultra-Trace Analysis

Because it avoids the severe argon-chloride polyatomic interferences inherent to HCl matrices, high-purity nitric acid is the mandatory digestion and dilution matrix for ICP-MS workflows quantifying arsenic and other trace contaminants in semiconductor manufacturing and environmental testing [2].

Aerospace Stainless Steel Passivation

Based on its ability to generate higher pitting potentials (Epitt) than citric acid, nitric acid remains the specified passivation agent for critical precipitation-hardening stainless steels (like 15-5PH) used in aerospace components exposed to harsh chloride environments [3].

Advanced Energetics and API Nitration

Fuming nitric acid (>86%) is specifically procured for the synthesis of highly nitrated active pharmaceutical ingredients (APIs) and energetic materials, where the water content of the standard 68% azeotrope would otherwise thermodynamically stall the necessary electrophilic aromatic substitution [4].

Physical Description

Nitric acid, other than red fuming appears as a pale yellow to reddish brown liquid with reddish brown vapors and a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Accelerates the burning of combustible material and may cause ignition of combustible materials upon contact. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Density 12 lb / gal.
Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials.
Liquid; Pellets or Large Crystals, Liquid
Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH]
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor.
Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]

Color/Form

Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid
Colorless, yellow, or red fuming liquid.
Concentrated nitric acid is a colorless to yellow liquid.
Forms white, monoclinic crystals

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

62.995642894 g/mol

Monoisotopic Mass

62.995642894 g/mol

Boiling Point

181 °F at 760 mmHg (NIOSH, 2024)
83 °C
121 °C
181 °F

Heavy Atom Count

4

Taste

1.1X10+3 N detection level in water. /Purity not specified/

Vapor Density

Relative vapor density (air = 1): 2.2

Density

1.5 at 77 °F (NIOSH, 2024) - Denser than water; will sink
1.5129 g/cu cm at 20 °C
Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present.
Relative density (water = 1): 1.4
1.5
(77 °F): 1.50

LogP

-0.21

Odor

Characteristic choking odor
Acrid; Sweet to acrid
Acrid, suffocating odo

Odor Threshold

Odor Threshold Low: 0.27 [mmHg]
Odor threshold from AIHA
Odor low: 0.75 mg/cu m; Odor high: 2.50 mg/cu m; Irritating concn: 155.0 mg/cu m.

Decomposition

On exposure to atmospheric humidity or heat there is decomposition with the formation of nitrogen peroxide.
When heated to decomposition it emitshighly toxic fumes of /nitrogen oxide/ and hydrogen nitrate.
Nitric acid is unstable, decomposing on contact with heat and exposure to light, water, nitrogen dioxide, and oxygen.

Melting Point

-44 °F (NIOSH, 2024)
-41.6 °C
The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid.
-44 °F

UNII

411VRN1TV4

GHS Hazard Statements

H272: May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Therapeutic Uses

To be used for acute self-limiting conditions according to standard homeopathic indications /for warts/.
In a double blind study, the response of superficial skin tumors to topical treatment with a nitric acid preparation (6.2 N) or Solcoderm solution was compared in 33 patients. Treatment with the Solcoderm solution yielded superior results and less reaction in the surrounding normal skin than the plain nitric acid. It was suggested that the nitrate reduction products generated in the Solcoderm preparation contribute to the improved clinical effects by enhancing the speed and intensity of tissue fixation, but not tissue erosion.
(VET): Cauterizing agent (for warts).

Vapor Pressure

48 mmHg (NIOSH, 2024)
63.1 [mmHg]
63.1 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 6.4
48 mmHg

Pictograms

Oxidizer;Corrosive

Impurities

LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON

Other CAS

7697-37-2
68412-17-9
10361-80-5

Absorption Distribution and Excretion

The disposition of HNO3 is not easily determined. It reacts immediately with respiratory mucous membranes after inhalation and does not appear to be absorbed after oral administration.
Following inhalation exposure, some HNO3 might decompose to other nitrogen oxides, which might be absorbed by the bloodstream.

Metabolism Metabolites

Intake of some amount of nitrates and nitrites is a normal part of the nitrogen cycle in humans. In vivo conversion of nitrates to nitrites can occur in the gastrointestional tract under the right conditions, significantly enhancing nitrates' toxic potency. The major metabolic pathway for nitrate is conversion to nitrite, and then to ammonia. Nitrites, nitrates, and their metabolites are excreted in the urine. (L1137)

Wikipedia

Nitric acid
Phenylalanine
Nitrate_radical

Biological Half Life

No reports found; [TDR, p. 937]

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Hazard Classes and Categories -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Almost all commercial quantities of nitric acid are manufactured by the oxidation of ammonia with air to form nitrogen oxides that are absorbed in water to form nitric acid. Because nitric acid has a maximum boiling azeotrope at 69 wt%, the processes are usually categorized as either weak (subazeotropic) or direct strong (superazeotropic). Typically, weak processes make 50-65 wt% acid and direct strong processes make up to 99 wt% acid. Strong acid may also be made indirectly from the weak acid by using extractive distillation with a dehydrating agent. Nitric acid concentration processes use a dehydrating agent such as sulfuric acid or magnesium nitrate to enhance the volatility of HNO3 so that distillation methods can surpass the azeotropic concentration of nitric acid.
The industrial production of nitric acid by the Ostwald process ... involves three chemical steps: 1) Catalytic oxidation of ammonia with atmospheric oxygen to yield nitrogen monoxide: 2) Oxidation of the nitrogen monoxide product to nitrogen dioxide or dinitrogen tetroxide: 3) Absorption of the nitrogen oxides to yield nitric acid.
(1) Oxidation of ammonia by air or oxygen with platinum catalyst. Air oxidation yields 60% acid; concentration is achieved by (a) distillation with sulfuric acid, (b) extractive distillation with magnesium nitrate, or (c) neutralizing the weak acid with soda ash, evaporating to dryness, and treating with sulfuric acid. (2) High pressure oxidation of nitrogen tetroxide (yields 98% acid).

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
Organic Fiber Manufacturing
Petroleum Refineries
Carbon Black Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Plastics Material and Resin Manufacturing
Textiles, apparel, and leather manufacturing
Transportation Equipment Manufacturing
Miscellaneous Manufacturing
Computer and Electronic Product Manufacturing
Wholesale and Retail Trade
Explosives Manufacturing
Plastics Product Manufacturing
Fabricated Metal Product Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Agriculture, Forestry, Fishing and Hunting
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Adhesive Manufacturing
Paint and Coating Manufacturing
Nitric acid: ACTIVE
Nitric acid, rare earth salts: ACTIVE
Nitric acid is extremely difficult to prepare as a pure liquid because of its tendency to decompose and, thereupon, release nitrogen oxides. When produced by vacuum distillation of a mixture of sodium nitrate and concentrated sulfuric acid with condensation of the liquid at just above its freezing point, a colorless liquid (freezing at -41.59 °C) can be collected. Crystals of the pure acid are quite stable, but the liquid degenerates to a limited extent at any temperature above the melting point, and turns yellow within an hour at room temperature.
Reaction of nitrogen and oxygen in nuclear reactors; two tons of nitric acid are said to be produced from one gram of enriched uranium (not in commercial use).

Analytic Laboratory Methods

Method: NIOSH 7903, Issue 2; Procedure: ion chromatography; Analyte: nitric acid; Matrix: air; Detection Limit: 0.7 ug/sample.
Method: OSHA ID-165SG; Procedure: ion chromatography; Analyte: nitric acid; Matrix: air; Detection Limit: 0.125 ug/sample.
Nitric acid may be measured by ultraviolet spectrophotometric analysis.
Nitric acid may be detected by the classical brown-ring test, the copper-turnings test, the reduction of nitrate to ammonia by active metal or alloy, or the nitrogen precipitation test. Nitrous acid or nitrites interfere with most of these tests, but such interference may be eliminated by acidifying with sulfuric acid, adding ammonium sulfate crystals, and evaporating to a low volume.
Nitric acid may be precipitated by nitron (4,5-dihydro-1,4- diphenyl-3,5-phenylimino-1,2,4-triazole). The yellow precipitate may be seen at dilutions as low as 1:60,000 at 25 °C or 1:80,000 at 0 °C. To prevent nitrous acid from interfering with the test results, it may be removed by treating the solution with hydrazine sulfate, sodium azide, or sulfamic acid.

Storage Conditions

As a rule, nitric acid is stored in stainless steel tanks and transported in stainless steel containers.
Store in a cool, dry, well-ventilated location. Separate from alkalies, metals, organics, and other oxidizing materials.
Storage areas should be separated from other premises, well-ventilated, sheltered from sunlight and sources of heat ... should have a cement floor ... contain no substances with which ... acid might react. Large stocks ... surrounded by curbs or sills ... In the event of leakage & provisions for neutralization should be made. A fire hydrant ... should be ... outside ... storage premises. ... Electrical equipment should be of the water-proof type and resistant to acid attack. Safety lighting is desirable.

Interactions

Respiratory tract injury resulting from inhalation of mixtures of ozone and nitrogen dioxide and of ozone and formaldehyde was studied in Sprague-Dawley rats under exposure conditions of rest and exercise. Mixtures of ozone (0.35 or 0.6 ppm) with nitrogen dioxide (respectively 0.6 or 2.5 ppm) doubled the level of lung injury produced by ozone alone in resting exposures to the higher concn and in exercising exposures to the lower concn. Mixtures of ozone and nitrogen dioxide at high and low concn formed respectively 0.73 and 0.02 ppm nitric acid (HNO3) vapor. Chemical interactions among the oxidants, HNO3, and other reaction products (nitrogen pentoxide and nitrate radical) and lung tissue may be the basis for the ozone-nitrogen dioxide synergism. Increased dose and dose rate associated with exercise exposure may explain the presence of synergistic interaction at lower concn than observed in resting exposure. No oxidation products were detected in ozone-formaldehyde mixtures, and the antagonistic interaction observed in lung tissue during resting exposure may result from irritant breathing pattern interactions.

Dates

Last modified: 08-15-2023

[Determination of manganese in urine by direct dilution-inductively coupled plasma mass spectrometry]

M Y Dong, Y J Li, Z H Xia, D M Li, J Y Sun
PMID: 34488272   DOI: 10.3760/cma.j.cn121094-20210118-00028

Abstract

To establish a direct dilution-inductively coupled plasma mass spectrometry method for the determination of manganese in urine.
Using 1% nitric acid solution as diluent, the urine dilution factor and internal standard elements were determined by single factor rotation experiment. The linear range, correlation coefficient, precision, accuracy and detection limit of the direct dilution-inductively coupled plasma mass spectrometry for the determination of manganese in urine were evaluated.
The linear range of this method was 0.0-20 μg/L, the correlation coefficient was 0.999 9, the detection limit was 0.02 μg/L, the recoveries were 84.65%-103.40%, the relative standard deviations were 0.26%-8.17%.
This method has the advantages of simple operation, high sensitivity and low detection limit. It can be used for the determination of urine manganese at the same time with other elements. It is suitable for the determination of urine manganese in workers and ordinary people.


Nitrogen burden from atmospheric deposition in East Asian oceans in 2010 based on high-resolution regional numerical modeling

Syuichi Itahashi, Kentaro Hayashi, Shigenobu Takeda, Yu Umezawa, Kazuhide Matsuda, Tatsuya Sakurai, Itsushi Uno
PMID: 34091387   DOI: 10.1016/j.envpol.2021.117309

Abstract

East Asian oceans are possibly affected by a high nitrogen (N) burden because of the intense anthropogenic emissions in this region. Based on high-resolution regional chemical transport modeling with horizontal grid scales of 36 and 12 km, we investigated the N burden into East Asian oceans via atmospheric deposition in 2010. We found a high N burden of 2-9 kg N ha
yr
over the Yellow Sea, East China Sea (ECS), and Sea of Japan. Emissions over East Asia were dominated by ammonia (NH
) over land and nitrogen oxides (NO
) over oceans, and N deposition was dominated by reduced N over most land and open ocean, whereas it was dominated by oxidized N over marginal seas and desert areas. The verified numerical modeling identified that the following processes were quantitatively important over East Asian oceans: the dry deposition of nitric acid (HNO
), NH
, and coarse-mode (aerodynamic diameter greater than 2.5 μm) NO
, and wet deposition of fine-mode (aerodynamic diameter less than 2.5 μm) NO
and NH
. The relative importance of the dry deposition of coarse-mode NO
was higher over open ocean. The estimated N deposition to the whole ECS was 390 Gg N yr
; this is comparable to the discharge from the Yangtze River to the ECS, indicating the significant contribution of atmospheric deposition. Based on the high-resolution modeling over the ECS, a tendency of high deposition in the western ECS and low deposition in the eastern ECS was found, and a variety of deposition processes were estimated. The dry deposition of coarse-mode NO
and wet deposition of fine-mode NH
were the main factors, and the wet deposition of fine-mode NO
over the northeastern ECS and wet deposition of coarse-mode NO
over the southeastern ECS were also found to be significant processes determining N deposition over the ECS.


Cation-Driven Lipopolysaccharide Morphological Changes Impact Heterogeneous Reactions of Nitric Acid with Sea Spray Aerosol Particles

Christopher Lee, Abigail C Dommer, Jamie M Schiffer, Rommie E Amaro, Vicki H Grassian, Kimberly A Prather
PMID: 34024101   DOI: 10.1021/acs.jpclett.1c00810

Abstract

Lipopolysaccharides (LPS) in sea spray aerosol (SSA) particles have recently been shown to undergo heterogeneous reactions with HNO
in the atmosphere. Here, we integrate theory and experiment to further investigate how the most abundant sea salt cations, Na
, Mg
, and Ca
, impact HNO
reactions with LPS-containing SSA particles. Aerosol reaction flow tube studies show that heterogeneous reactions of SSA particles with divalent cation (Mg
and Ca
) and LPS signatures were less reactive with HNO
than those dominated by monovalent cations (Na
). All-atom molecular dynamics simulations of model LPS aggregates suggest that divalent cations cross-link the oligosaccharide chains to increase molecular aggregation and rigidity, which changes the particle phase and morphology, decreases water diffusion, and consequently decreases the reactive uptake of HNO
. This study provides new insight into how complex chemical interactions between ocean-derived salts and biogenic organic species can impact the heterogeneous reactivity of SSA particles.


Enhanced electrokinetic remediation for Cd-contaminated clay soil by addition of nitric acid, acetic acid, and EDTA: Effects on soil micro-ecology

Haiyin Xu, Peiling Zhao, Qiyang Ran, Wenjuan Li, Ping Wang, Yuanling Luo, Chao Huang, Xiong Yang, Jingxuan Yin, Ruiqi Zhang
PMID: 33770863   DOI: 10.1016/j.scitotenv.2021.145029

Abstract

Enhanced electrokinetic remediation (EKR) allows the rapid remediation of heavy metal-contaminated clay, but the impacts of this process on soil micro-ecology have rarely been evaluated. In this study, nitric acid, acetic acid, and EDTA were applied for enhancement of EKR and the effects on Cd removal, soil enzyme activity, and soil bacterial communities (SBCs) were determined. Nitric acid and acetic acid allowed 93.2% and 91.8% Cd removal, respectively, and EDTA treatment resulted in 40.4% removal due to the formation of negatively charged EDTA-Cd complexes, resulting in opposing directions of Cd electromigration and electroosmosis flow and slow electromigration rate caused by low voltage drop. Activities of soil beta-glucosidase, acid phosphatase, and urease, were all reduced by enhanced EKR treatment, especially nitric acid treatment, by 46.2%, 58.8% and 57.7%, respectively. The SBCs were analyzed by high-throughput sequencing and revealed significantly increased diversity for acetic acid treatment, no effect for EDTA treatment, and reduced diversity for nitric acid treatment. Compared with nitric acid and EDTA, acetic acid treatment enhanced EKR for higher Cd removal and improved biodiversity.


Highly efficient uptake of neptunium from acidic feeds using two solid phase extraction resins containing diglycolamide-functionalized calix[4]arene ligands

Rajesh B Gujar, Prasanta K Mohapatra, Mudassir Iqbal, Jurriaan Huskens, Willem Verboom
PMID: 33714768   DOI: 10.1016/j.chroma.2021.462037

Abstract

Two solid phase extraction resins (SPER) were prepared by impregnating solutions of two diglycolamide-functionalized calix[4]arenes in 10% isodecanol in n-dodecane into Chromosorb W, as the stationary phase. While SPER-I contained n-propyl functionalized calix[4]arene, SPER-II contained the calix[4]arene with isopentyl groups at the carboxamide nitrogen atoms. The SPERs were characterized by SEM, TGA, FTIR, etc. and were used for the batch uptake of neptunium(IV) from nitric acid feed solutions. While the uptake of Np(IV) was extremely high with SPER-I (K
: 47,544 at 3 M nitric acid, ca. 8% extractant loading), SPER-II displayed a significantly lower extraction efficiency (K
: 13,724 under identical conditions) as indicated by the batch uptake studies. Sorption isotherm studies were carried out which indicated good fitting to the Langmuir model suggesting uptake conforming to monolayer sorption. Fitting to the D-R isotherm model conformed to a chemisorption model. Column studies were also carried out and the elution profiles, obtained with solutions of oxalic acid and nitric acid indicated very sharp peaks suggesting that the column can be used for the separation of Np(IV) from acidic radioactive feeds.


Enhanced crystallinity and thermal properties of cellulose from rice husk using acid hydrolysis treatment

Halimatun Saadiah Hafid, Farah Nadia Omar, Jiangyu Zhu, Minato Wakisaka
PMID: 33712137   DOI: 10.1016/j.carbpol.2021.117789

Abstract

Cellulose was extracted from rice husk (RH) using an integrated delignification process using alkaline treatment and acid hydrolysis (concentrated HNO
) for lignocellulosic biomass dissolution. Cellulose yield and quality were assessed through analysis of lignocellulosic content, thermogravimetric, functional group, X-ray diffraction, and surface morphology. HNO
treatment showed an increment (2.01-fold) in the cellulose content and some enhancement in the crystallinity of cellulose (up to 40.8%). A slight increase was observed in thermal properties from 334.6 °C to 339.3 °C. Economic analysis showed chlorine extraction produce higher cellulose recovery (58%) as compared to HNO
(26.7%) with the total cost of operation using HNO
was double compared to chlorine extraction. The economic feasibility of HNO
can be improved using various progress in the pre-treatment process, chemical recycling and cellulose recovery process since adopting it is crucial for environmental sustainability.


Multi-element determination in chocolate bars by microwave-induced plasma optical emission spectrometry

Luciane B Oliveira, Joelem C de Melo, Elane S da Boa Morte, Raildo M de Jesus, Leonardo S G Teixeira, Maria Graças A Korn
PMID: 33640775   DOI: 10.1016/j.foodchem.2021.129285

Abstract

Macro- and microelement determination in chocolate bars by microwave-induced plasma optical emission spectrometry (MIP OES) was evaluated after microwave-assisted sample digestion. Optimization of the sample digestion was carried out, and the recommended conditions were obtained at a temperature of 190 °C, with a digestion time of 40 min and in a mixture constituted by 2.3 mL of nitric acid, 1.0 mL of hydrogen peroxide and 4.7 mL of water. The method was applied in the analysis of chocolate bars, and the concentration ranges of the elements determined were (in mg kg
): Ca (653-3096); Cr (<0.6-2.8); Cu (<0.16-19.5); Fe (<1.6-227); Mg (147-2775); K (3554-8573); Mn (<0.03-25.2); Na (45.6-1095); Ni (3.2-10.2); P (1111-22594) and Zn (4.8-33.3). The association of the proposed microwave-assisted acid digestion with the MIP OES technique was adequate for multi-element determination in chocolate bars for routine analysis.


Comparative uptake studies on trivalent f-cations from acidic feeds using two extraction chromatography resins containing a diglycolamide in molecular diluent and ionic liquid

Rajesh B Gujar, Akalesh G Yadav, Prasanta K Mohapatra, T P Valsala, Darshan B Sathe, Raj B Bhatt, Willem Verboom
PMID: 33611122   DOI: 10.1016/j.chroma.2021.461999

Abstract

Low molecular weight diglycolamide (DGA) extractants were tested for the extraction of europium(III) and americium(III) from nitric acid solutions in n-dodecane, a molecular diluent and 1-butyl-3-methylimidazolium bis(trifluoromethanesulphonyl) imide (C
mim⋅NTf
), a room temperature ionic liquid, as the diluents. N,N,N',N'-tetra-n-butyl diglycolamide (TBDGA) was selected for extraction chromatography (XC) studies involving Eu(III) and Am(III). While the TBDGA resin containing n-dodecane gave reasonably high K
values, that containing the ionic liquid showed higher Eu(III) uptake values. Compared to Eu(III), Am(III) was extracted by the resins to a lower extent. The loaded Eu(III) was back extracted from the resin using 0.05 M EDTA solutions in a buffered medium containing 1 M guanidine carbonate. Reusability studies indicated that, while the ionic liquid-based resin can be conveniently recycled five times with very marginal decrease in the percentage extraction values, there was a sharp decrease in the percent extraction after three cycles with the n-dodecane-based resin. The uptake data was fitted into different isotherm models and the results conformed to the Langmuir model. Based on the batch uptake studies, columns were prepared and the breakthrough as well as elution profiles were obtained. The elution profiles were found to be sharp without any significant tailing.


Laboratory Investigation of Renoxification from the Photolysis of Inorganic Particulate Nitrate

Qianwen Shi, Ye Tao, Jordan E Krechmer, Colette L Heald, Jennifer G Murphy, Jesse H Kroll, Qing Ye
PMID: 33393757   DOI: 10.1021/acs.est.0c06049

Abstract

Nitrogen oxides (NO
) play a key role in regulating the oxidizing capacity of the atmosphere through controlling the abundance of O
, OH, and other important gas and particle species. Some recent studies have suggested that particulate nitrate, which is conventionally considered as the ultimate oxidation product of NO
, can undergo "renoxification" via photolysis, recycling NO
and HONO back to the gas phase. However, there are large discrepancies in estimates of the importance of this channel, with reported renoxification rate constants spanning three orders of magnitude. In addition, previous laboratory studies derived the rate constant using bulk particle samples collected on substrates instead of suspended particles. In this work, we study renoxification of suspended submicron particulate sodium and ammonium nitrate through controlled laboratory photolysis experiments using an environmental chamber. We find that, under atmospherically relevant wavelengths and relative humidities, particulate inorganic nitrate releases NO
and HONO less than 10 times as rapidly as gaseous nitric acid, putting our measurements on the low end of recently reported renoxification rate constants. To the extent that our laboratory conditions are representative of the real atmosphere, renoxification from the photolysis of inorganic particulate nitrate appears to play a limited role in contributing to the NO
and OH budgets in remote environments. These results are based on simplified model systems; future studies should investigate renoxification of more complex aerosol mixtures that represent a broader spectrum of aerosol properties to better constrain the photolysis of ambient aerosols.


Characteristics of Raw and Acid-Activated Bentonite and Its Application for Improving Electrical Conductivity of Tap Water

Eri Nagahashi, Fumihiko Ogata, Chalermpong Saenjum, Takehiro Nakamura, Naohito Kawasaki
PMID: 33390526   DOI: 10.1248/cpb.c20-00703

Abstract

This study aimed to investigate the characteristics of acid-activated bentonite by focusing on its capability of improving the quality of tap water used during wire electrical discharge machining. Raw bentonite (RB) was activated using sulfuric acid, nitric acid, and phosphoric acid solutions with concentrations of 1, 5, and 10 mol/L, respectively. Scanning electron microscopy images, specific surface area, pore volume, cation exchange capacity, X-ray diffraction patterns, and binding energy of RB and acid-activated bentonites were also evaluated. The specific surface area and pore volume of acid-activated bentonites exceeded those of RB. Conversely, the cation exchange capacity of acid-activated bentonites exhibited an opposite trend. The electrical conductivity of tap water was decreased significantly due to bentonite activated with sulfuric acid, nitric acid, and phosphoric acid solution (removal percentage of approximately 31-39%), as compared to that due to RB. Therefore, the relationship between electrical conductivity and the removed concentration of anion/cation ions was evaluated; the correlation coefficient was -0.950 for the experimental condition in this study. Additionally, the amount of magnesium, calcium, potassium, and sodium ions were decreased after the treatment. These results indicated that acid-activated bentonite can be produced from RB via acid activation and that it can be used to decrease electrical conductivity of tap water.


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